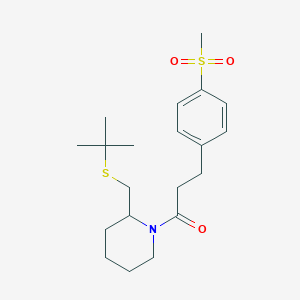

![molecular formula C15H15N3O4S B2584961 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-89-9](/img/structure/B2584961.png)

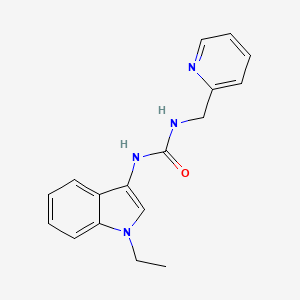

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide” is a compound with the molecular formula C18H18N2O5S2 . It is a derivative of benzo[d]thiazol-2(3H)-one, which is a template for various compounds with antimicrobial activity .

Synthesis Analysis

The synthesis of such compounds generally involves the chemistry of preparation of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms . The thiazole ring is part of the vitamin B (thiamine) structure .

Chemical Reactions Analysis

Thiazoles, including this compound, show similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 406.47. More detailed physical and chemical properties are not available in the retrieved literature.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compounds with benzothiazole and isoxazole motifs have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in forming novel heterocyclic structures. These compounds are characterized using techniques like NMR, IR, and Mass Spectrometry, indicating their potential for further chemical modification and exploration in scientific research (Abu‐Hashem et al., 2020).

Biological Activities

- Studies have shown that derivatives of benzothiazole and isoxazole exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests their potential use in developing new antibacterial agents (Palkar et al., 2017).

- The anti-inflammatory and analgesic properties of certain benzothiazole and isoxazole derivatives have been explored, with compounds showing significant COX-2 inhibitory activity, suggesting their application in creating new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activity

- Some benzothiazole and isoxazole derivatives exhibit weak to moderate antibacterial and antifungal activities, highlighting their potential as starting points for developing new antimicrobial agents (Alhameed et al., 2019).

Potential in Cancer Research

- The exploration of benzothiazole and isoxazole compounds in cancer research has shown some derivatives to possess cytotoxic activities against various cancer cell lines, suggesting their potential application in anticancer drug development (Deady et al., 2003).

Direcciones Futuras

The thiazole nucleus is part of more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, compounds containing a thiazole ring, such as this one, could be further evaluated for their potential therapeutic applications. This could involve more detailed studies on their synthesis, biological activities, and safety profiles .

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10(20-3)11(21-4)7-13(9)23-15/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOFLCVPUJKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

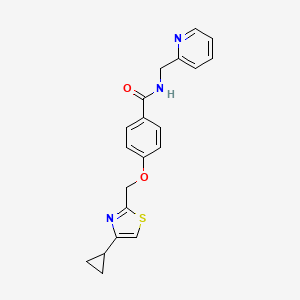

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584878.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2584887.png)

![3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2584888.png)

![N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2584889.png)

![2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2584892.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584895.png)